molecular formula C18H23N3O2S B2626829 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1788845-92-0

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2626829
CAS No.: 1788845-92-0
M. Wt: 345.46
InChI Key: XCLXGQLHFQUYOO-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a benzamide core linked to a thiazole-substituted piperidine, is characteristic of a class of compounds known to exhibit potent biological activity. This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications in humans or animals. This compound is of particular value for researchers investigating the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of this receptor superfamily . These analogs demonstrate low-micromolar IC50 values (1–3 μM) and exhibit selective antagonism of Zn2+- and H+-evoked ZAC signaling without significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . The mechanism of action for this class is suggested to be state-dependent channel block, likely through binding to transmembrane and/or intracellular domains of the receptor . As such, this benzamide derivative represents a crucial pharmacological tool for probing the physiological functions of ZAC, which are currently poorly elucidated. Beyond ZAC research, the molecular architecture of this compound, which incorporates a piperidine ring, a thiazole heterocycle, and a benzamide group, is a common pharmacophore found in numerous bioactive molecules. Piperidine and thiazole rings are privileged structures in drug discovery, frequently appearing in compounds with a wide range of activities, making this reagent a valuable building block for constructing libraries for high-throughput screening . Researchers can utilize this high-purity compound as a reference standard, a starting point for structure-activity relationship (SAR) studies, or a lead compound in the development of new therapeutic agents.

Properties

IUPAC Name

2-ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-16-8-4-3-7-15(16)17(22)20-12-14-6-5-10-21(13-14)18-19-9-11-24-18/h3-4,7-9,11,14H,2,5-6,10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLXGQLHFQUYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolyl-piperidine intermediate, which is then coupled with an ethoxy-benzamide derivative. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for halogenation) or organometallic reagents (for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethoxy Position and Lipophilicity

  • The 2-ethoxy group in the target compound may confer greater steric hindrance and altered electronic effects compared to 3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide . Positional isomerism here could influence binding to hydrophobic pockets in biological targets, as meta-substituted ethoxy groups are less sterically constrained than ortho-substituted ones.

Piperidine vs. Morpholine/Piperazine Linkers

  • Piperidine’s basic nitrogen may improve solubility in physiological environments, whereas morpholine’s oxygen atom could reduce basicity and alter hydrogen-bonding capacity.

Thiazole Substitution Patterns

  • The thiazol-2-yl group in the target compound contrasts with the benzothiazol-2-yl in 3ar . The absence of a fused benzene ring in the target may reduce molecular weight and improve metabolic stability. Additionally, the thiazole’s position on the piperidine (vs. direct linkage in 3ar) introduces conformational flexibility, which could affect target engagement kinetics.

Biological Activity

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, with the CAS number 1788845-92-0, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S, with a molecular weight of 345.5 g/mol. The compound features a benzamide core with ethoxy and thiazolyl-piperidinyl substituents, which are key to its biological activity.

PropertyValue
CAS Number1788845-92-0
Molecular FormulaC18H23N3O2S
Molecular Weight345.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the thiazolyl-piperidine intermediate, which is then coupled with an ethoxy-benzamide derivative. Reaction conditions often utilize solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions .

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. In a study evaluating various thiazole derivatives, several compounds demonstrated higher inhibitory activity against cancer cell lines compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, derivatives similar to this compound showed promising cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .

IC50 Values:

CompoundCell LineIC50 (μg/mL)
T1MCF-72.21
T26BGC-8231.67
T38HepG21.11

Flow cytometry analysis revealed that certain derivatives could induce apoptosis in HepG2 cells through S phase cell-cycle arrest . This suggests that the mechanism of action may involve the modulation of cell cycle progression and apoptosis pathways.

The proposed mechanism for the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors related to tumor growth and survival. By binding to these targets, the compound alters their activity, leading to inhibited cell proliferation and induced apoptosis .

Case Studies

A notable study synthesized a series of thiazole derivatives, including compounds structurally similar to this compound. These compounds were evaluated for their antiproliferative effects on various cancer cell lines, demonstrating significant efficacy in inhibiting tumor growth . The results highlighted the potential for developing new anticancer agents based on this structural framework.

Q & A

Basic: What are the recommended synthetic routes for 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Prepare the thiazole-piperidine intermediate by reacting 2-aminothiazole with a suitably functionalized piperidine derivative (e.g., via nucleophilic substitution or reductive amination).
  • Step 2: Introduce the benzamide moiety by coupling the intermediate with 2-ethoxybenzoyl chloride in anhydrous pyridine or DMF under nitrogen.
  • Optimization Tips:
    • Use acyl halides in stoichiometric excess (1.1–1.5 eq) to drive the reaction to completion.
    • Monitor progress via TLC (silica gel, hexane/EtOAc gradient) and purify intermediates via column chromatography .
    • Control temperature (0–5°C during coupling) to minimize side reactions like hydrolysis .

Basic: How should researchers approach structural characterization of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC experiments. Key signals include the thiazole proton (δ 7.2–7.5 ppm) and ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
    • IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹).
  • Crystallography: Grow single crystals via slow evaporation (methanol/water). Use X-ray diffraction to resolve the piperidine ring conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions between amide and thiazole) .

Advanced: How can conflicting biological activity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer:

  • Step 1: Validate assay conditions: Ensure in vitro assays (e.g., glucose uptake in hepatocytes ) use physiologically relevant glucose concentrations (e.g., 10 mM) and control for serum interference.
  • Step 2: Address pharmacokinetic discrepancies:
    • Measure plasma stability (e.g., liver microsome assays) to identify metabolic liabilities.
    • Adjust dosing regimens in vivo to account for rapid clearance.
  • Step 3: Use orthogonal assays (e.g., gene expression profiling or target engagement studies) to confirm mechanism of action across models .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for optimizing the thiazole-piperidine-benzamide scaffold?

Methodological Answer:

  • Core Modifications:
    • Replace the ethoxy group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability .
    • Vary piperidine substitution (e.g., 3-methyl vs. 4-fluoro) to modulate target binding.
  • Biological Testing:
    • Screen analogs against isogenic cell lines (wild-type vs. target knockout) to confirm specificity.
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with residues in the active site .

Basic: What in vitro biological screening protocols are appropriate for initial evaluation of this compound’s therapeutic potential?

Methodological Answer:

  • Glucose Uptake Assay:
    • Isolate primary rat hepatocytes and treat with 10 µM compound.
    • Measure 2-deoxyglucose uptake via radioactive (³H-labeled) or fluorescent (2-NBDG) probes .
  • Cytotoxicity Screening:
    • Use MTT assays in HEK-293 or HepG2 cells (48–72 hr exposure) to rule out off-target effects.

Advanced: What computational methods are recommended for predicting binding modes and target interactions of this benzamide derivative?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of hydrogen bonds between the amide group and conserved residues (e.g., Asp/Lys in kinase targets).
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with minor structural changes (e.g., ethoxy vs. methoxy).
  • Validate Predictions: Cross-reference docking results (e.g., Glide SP/XP scores) with experimental IC₅₀ values from kinase inhibition assays .

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